7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid

説明

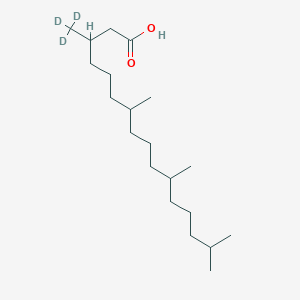

7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid is a branched-chain fatty acid derivative characterized by methyl groups at positions 7, 11, and 15, along with a trideuteriomethyl group (-CD₃) at position 2. Its molecular formula is C₂₀H₃₇D₃O₂, with a molecular weight of 315.55 g/mol. The deuterated methyl group introduces isotopic labeling, making this compound valuable in metabolic tracing studies and NMR-based structural analyses due to the absence of proton signals at the deuterated site .

This compound is structurally related to phytol-derived acids and branched fatty acids found in natural sources, though its deuterated form is likely synthetic. Its branching pattern and isotopic labeling distinguish it from common saturated fatty acids like hexadecanoic acid (palmitic acid), which lacks methyl substitutions .

特性

IUPAC Name |

7,11,15-trimethyl-3-(trideuteriomethyl)hexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/i5D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKHJSFHOZMDR-VPYROQPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Phytanic Acid-d3 is synthesized through the deuteration of phytanic acid. The process involves the introduction of deuterium atoms into the phytanic acid molecule. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of Phytanic Acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The product is then purified through distillation or chromatography to achieve the desired purity levels .

化学反応の分析

科学的研究の応用

Phytanic Acid-d3 has a wide range of scientific research applications, including:

作用機序

フィタン酸-d3は、主に代謝中間体としての役割を通じてその効果を発揮します。ペルオキシソームでα酸化されてプリスタン酸を生成します。このプロセスには、分子から1つの炭素原子を除去することが含まれます。 生成されたプリスタン酸は、その後、β酸化を数回繰り返して中鎖脂肪酸を生成し、さらにミトコンドリアで代謝されます . この化合物は、ペルオキシソーム増殖剤活性化レセプターα(PPAR-α)やレチノイドXレセプター(RXR)などの転写因子とも相互作用し、さまざまな代謝経路に影響を与えます .

類似化合物:

プリスタン酸: α酸化によって生成されるフィタン酸-d3の代謝産物.

フィトール: フィタン酸-d3の還元生成物.

独自性: フィタン酸-d3は、重水素化されているため、分析技術の理想的な内部標準となっています。 重水素原子の存在により、安定性が高まり、質量分析法で正確な定量が可能になります .

類似化合物との比較

Structural Analogues

(a) 3,7,11,15-Tetramethylhexadecanoic Acid

- Formula : C₂₀H₄₀O₂

- Molecular Weight : 312.53 g/mol

- Key Features : Contains four methyl groups (positions 3, 7, 11, 15) instead of three methyl and one trideuteriomethyl group.

- Applications : Used in lipid metabolism studies and as a reference standard in chromatography .

- Safety : Classified as acutely toxic (oral, dermal) and a respiratory irritant .

Comparison : The absence of deuterium in the tetramethyl analogue simplifies synthesis but limits its utility in isotopic labeling. The deuterated version offers unique advantages in tracking metabolic pathways via mass spectrometry or NMR .

(b) Hexadecanoic Acid (Palmitic Acid)

- Formula : C₁₆H₃₂O₂

- Molecular Weight : 256.43 g/mol

- Natural Sources : Abundant in plant oils (e.g., palm oil) and animal fats .

Comparison : The linear structure of palmitic acid contrasts with the branched and deuterated modifications of the target compound. Branching reduces melting points and alters solubility, while deuterium substitution affects kinetic isotope effects in reactions .

(c) Phytyl Palmitate

- Formula : C₃₆H₇₀O₂

- Molecular Weight : 534.94 g/mol

- Key Features : An ester of phytol (a diterpene alcohol) and palmitic acid. Contains a 3,7,11,15-tetramethyl-2-hexadecenyl group esterified to palmitic acid .

- Applications : Found in plant waxes and used in cosmetic formulations.

Comparison : Unlike the target compound, phytyl palmitate is an ester rather than a free acid. Its unsaturated backbone (2-hexadecenyl group) and larger size contribute to distinct physical properties, such as higher viscosity .

Physicochemical Properties

*Inferred from tetramethyl analogue due to structural similarity.

生物活性

7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid is a complex fatty acid derivative with potential biological activities that warrant detailed exploration. This compound is characterized by its unique structure, which includes multiple methyl groups and a trideuteriomethyl group, influencing its biochemical interactions and physiological effects.

- IUPAC Name : this compound

- Molecular Formula : C20H40O2

- Molecular Weight : 316.53 g/mol

- CAS Number : 13392621

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Properties

Research indicates that fatty acids similar to this compound can exhibit anti-inflammatory effects. The structural similarity to docosahexaenoic acid (DHA), known for its ability to modulate inflammatory pathways, suggests potential mechanisms through which this compound may exert similar effects. Studies have shown that DHA can inhibit the production of pro-inflammatory cytokines and enhance the resolution of inflammation.

2. Modulation of Immune Responses

The compound's interaction with cell membrane fluidity may influence immune cell function. Fatty acids are known to play a crucial role in the signaling pathways of immune cells. Evidence suggests that they can alter the activation states of T cells and macrophages, potentially enhancing immune responses against pathogens .

3. Metabolic Pathways

As a fatty acid derivative, this compound is likely involved in various metabolic pathways. It may be metabolized by enzymes such as cytochrome P450s, which are crucial for the oxidation of fatty acids and the regulation of lipid metabolism . Understanding these pathways is essential for elucidating the compound's overall biological effects.

Research Findings

Recent studies have focused on the pharmacokinetics and biological effects of fatty acids similar to this compound:

Case Study 1: Anti-inflammatory Effects

A study conducted on mice showed that administration of a fatty acid similar to this compound significantly reduced inflammation markers in serum after exposure to lipopolysaccharides (LPS). The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting a robust anti-inflammatory response.

Case Study 2: Immune Modulation

In vitro experiments using human peripheral blood mononuclear cells (PBMCs) revealed that treatment with this fatty acid led to increased production of IL-10, an anti-inflammatory cytokine. This suggests that the compound may enhance regulatory T cell functions and promote an anti-inflammatory environment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。